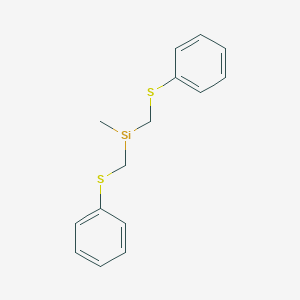![molecular formula C100H66 B15169493 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene CAS No. 917595-65-4](/img/structure/B15169493.png)
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Métodos De Preparación
The synthesis of 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene core, followed by the introduction of phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and phenylboronic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.
Aplicaciones Científicas De Investigación
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In electronic devices, its multiple phenyl groups and anthracene core facilitate efficient charge transport and light emission. In biological systems, its interactions with cellular components and potential to generate reactive oxygen species are areas of active research.
Comparación Con Compuestos Similares
Similar compounds include other anthracene derivatives with phenyl substitutions. These compounds share some properties but differ in their specific electronic and chemical behaviors. For example:
9,10-diphenylanthracene: Similar structure but fewer phenyl groups, leading to different electronic properties.
2,3,6,7-tetraphenylanthracene: Another anthracene derivative with phenyl groups, used in similar applications but with distinct reactivity.
This compound’s unique structure, with multiple phenyl groups, sets it apart by providing enhanced stability and specific electronic characteristics, making it valuable for advanced materials and electronic applications.
Propiedades
Número CAS |
917595-65-4 |
|---|---|
Fórmula molecular |
C100H66 |
Peso molecular |
1267.6 g/mol |
Nombre IUPAC |
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C100H66/c1-11-39-67(40-12-1)85-87(69-43-15-3-16-44-69)91(73-51-23-7-24-52-73)99(92(74-53-25-8-26-54-74)88(85)70-45-17-4-18-46-70)97-81-63-35-31-59-77(81)95(78-60-32-36-64-82(78)97)96-79-61-33-37-65-83(79)98(84-66-38-34-62-80(84)96)100-93(75-55-27-9-28-56-75)89(71-47-19-5-20-48-71)86(68-41-13-2-14-42-68)90(72-49-21-6-22-50-72)94(100)76-57-29-10-30-58-76/h1-66H |
Clave InChI |
BHQBDOOJEZXHPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C(C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



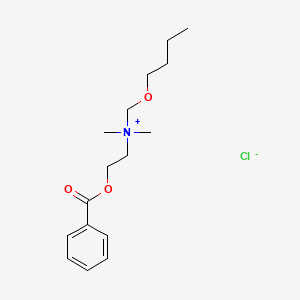
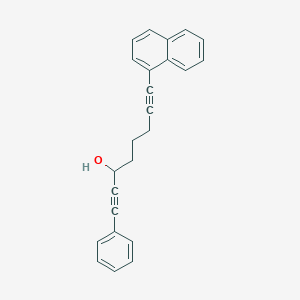
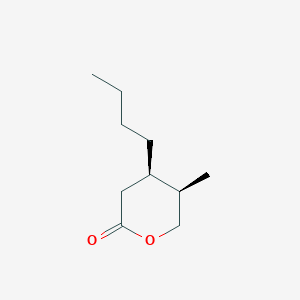
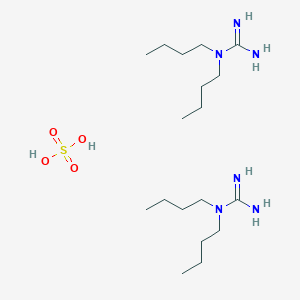
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
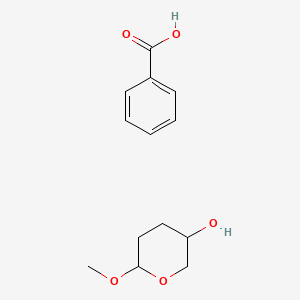
![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
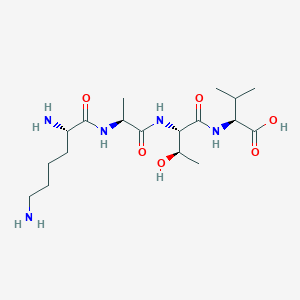
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)

